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Compound of Interest

Compound Name: Timolol Maleate

CAS No.: 58731-98-9

Cat. No.: B10754300

Get Quote

Executive Summary & Molecular Identity
Timolol Maleate is a non-selective beta-adrenergic antagonist (beta-blocker) critical in the

treatment of glaucoma and hypertension.[1][2] Unlike many beta-blockers, it lacks significant

intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[1]

From a synthetic perspective, the molecule's efficacy relies entirely on the (S)-(-)-enantiomer.

The (R)-enantiomer is significantly less potent and is considered an isomeric impurity.

Therefore, modern industrial synthesis prioritizes asymmetric induction or chiral pool synthesis

over wasteful racemic resolution.
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Property Specification

IUPAC Name
(S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-

1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleate

CAS Number 26921-17-5

Molecular Formula
C₁₃H₂₄N₄O₃S[1][2][3][4][5][6][7][8][9][10] ·

C₄H₄O₄

Molecular Weight 432.50 g/mol (Salt) / 316.42 g/mol (Base)

Chirality (S)-configuration (Levo-rotatory)

pKa ~9.2 (Secondary amine)

Solubility
Soluble in water, methanol, ethanol; Sparingly

soluble in chloroform.[1][2]

Melting Point 201.5 – 202.5 °C

Synthetic Architecture
The synthesis of Timolol Maleate requires a convergent strategy. The core challenge is

coupling the 1,2,5-thiadiazole heterocycle with a chiral three-carbon linker while preventing

racemization.

The Modern Chiral Route (Convergent)
Historical methods relied on synthesizing racemic timolol followed by resolution with (+)-tartaric

acid. This is atom-inefficient (50% yield loss). The modern standard utilizes (S)-epichlorohydrin

or (S)-1-(tert-butylamino)-2,3-propanediol to install the stereocenter directly.

Key Synthetic Steps:
Heterocycle Formation: 3,4-dichloro-1,2,5-thiadiazole is the scaffold.[6]

Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) replaces one chlorine with

morpholine.

Chiral Coupling: The remaining chlorine is displaced by the chiral linker.
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Salt Formation: Reaction with maleic acid to form the stable pharmaceutical salt.

Synthesis Flowchart (Graphviz)

3,4-dichloro-1,2,5-thiadiazole

3-chloro-4-morpholino-
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Morpholine
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Step 2: O-Alkylation
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Strong Base
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(Isopropanol/Acetone)

Maleic Acid
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Figure 1: Convergent synthesis pathway prioritizing the retention of chirality via SNAr

mechanisms.

Detailed Experimental Protocol (Self-Validating)
Note: This protocol focuses on the critical coupling step (Step 2 in the diagram) where the

chiral center is introduced. This is the "make-or-break" step for enantiomeric purity.

Protocol: Coupling of Thiadiazole Core with Chiral Diol
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Objective: Synthesize (S)-Timolol base from 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT)

and (S)-1-(tert-butylamino)-2,3-propanediol.

Reagents:
3-chloro-4-morpholino-1,2,5-thiadiazole (CMT): 1.0 eq

(S)-1-(tert-butylamino)-2,3-propanediol: 1.2 eq

Potassium tert-butoxide (KOtBu): 2.0 eq

Dimethyl sulfoxide (DMSO): 5 Volumes (relative to CMT mass)

Water/Ethyl Acetate: For workup.

Step-by-Step Methodology:
Preparation of Alkoxide (Exothermic Control):

Charge DMSO and (S)-1-(tert-butylamino)-2,3-propanediol into a reactor inerted with

Nitrogen.

Cool the mixture to 10–15°C.

Critical Step: Slowly add KOtBu in portions. The reaction is exothermic; maintain internal

temperature < 25°C to prevent side reactions (dimerization).

Stir for 30 minutes to ensure complete formation of the potassium alkoxide.

Coupling Reaction (SNAr):

Add CMT (dissolved in minimal DMSO) dropwise to the alkoxide solution.

Heat the reaction mixture to 60°C.

Validation Checkpoint: Monitor by HPLC after 3 hours. The reaction is complete when

CMT < 0.5%.
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Mechanistic Insight: The primary alcohol of the diol is more nucleophilic than the

secondary alcohol or the bulky amine, ensuring regioselectivity at the primary position.

Quench and Extraction:

Cool to 20°C.

Quench slowly with cold water (exothermic).

Adjust pH to ~12 using NaOH (to ensure the amine is in the free base form).

Extract with Ethyl Acetate (3x).

Wash combined organics with brine to remove DMSO carryover.

Crystallization (Maleate Salt Formation):

Dissolve the crude oil (Timolol Base) in Isopropanol.

Add a solution of Maleic Acid (1.05 eq) in Isopropanol.

Heat to dissolution, then cool slowly to 0°C.

Filter the white crystalline solid.

Critical Process Parameters (CPPs)
Water Content: Reagents must be dry. Water competes with the diol for the thiadiazole

chloride, leading to the hydrolysis impurity (Impurity B).

Temperature: Exceeding 65°C during coupling increases the risk of racemization via

elimination-addition mechanisms.

Molecular Mechanism of Action
Timolol acts as a competitive antagonist at

and

adrenergic receptors.[1] In the context of glaucoma, the blockade of
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receptors on the ciliary epithelium is the primary driver for efficacy.

Mechanism Logic:
Receptor Binding: Timolol binds to the G-protein coupled receptor (GPCR) without activating

it.

Signal Blockade: This prevents endogenous catecholamines (epinephrine) from binding.

Downstream Effect: Prevention of Gs-protein activation

inhibition of Adenylyl Cyclase

reduced cAMP levels.

Physiological Outcome: In the eye, reduced cAMP leads to decreased aqueous humor

production, lowering intraocular pressure (IOP).

Signal Transduction Diagram (Graphviz)
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Figure 2: Competitive antagonism of the Beta-Adrenergic receptor pathway leading to reduced

aqueous humor production.

Impurity Profiling & Quality Control
In a regulated environment (GMP), controlling impurities is as vital as synthesizing the API. The

following impurities are characteristic of the synthetic route described above.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10754300/docs?utm_src=pdf-body-img#timolol-maleate-synthetic-architecture-and-physicochemical-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754300?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity Code (USP/EP) Chemical Name Origin/Cause

Impurity B
3-hydroxy-4-morpholino-1,2,5-

thiadiazole

Hydrolysis: Caused by

moisture in the coupling

reaction (Step 2).

Impurity C (R)-Timolol

Chiral Purity: Use of impure

starting material or

racemization due to excessive

heat.

Impurity E (Dimer)
1,3-bis[(4-morpholino-1,2,5-

thiadiazol-3-yl)oxy]-2-propanol

Stoichiometry: Excess CMT

reacting with both hydroxyl

groups of the linker.

Impurity F
3-chloro-4-morpholino-1,2,5-

thiadiazole

Unreacted Starting Material:

Incomplete conversion in Step

2.[3]

Analytical Strategy:

Chiral HPLC: Required to quantify Impurity C (Limit typically < 0.5%).

RP-HPLC: Used for assay and related substances (Impurities B, E, F).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. globalresearchonline.net [globalresearchonline.net]

2. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents
[patents.google.com]

4. store.usp.org [store.usp.org]

5. researchgate.net [researchgate.net]

6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

7. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. uspnf.com [uspnf.com]

9. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents
[patents.google.com]

10. TIMOLOL MALEATE OPHTHALMIC SOLUTION, USP [dailymed.nlm.nih.gov]

To cite this document: BenchChem. [Timolol Maleate: Synthetic Architecture and
Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10754300/docs#timolol-maleate-synthetic-
architecture-and-physicochemical-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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